# Faricimab Stability in Prefilled Syringes: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Faricimab |           |  |  |  |
| Cat. No.:            | B15580027 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of **Faricimab** in prefilled syringes (PFS). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research and development endeavors.

# Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues related to the stability of **Faricimab** when handled and stored in prefilled syringes.

Q1: What is the established stability of Faricimab when stored in prefilled syringes?

A1: Studies have demonstrated that **Faricimab**, when withdrawn from vials and stored in specific types of prefilled syringes, maintains its stability for an extended period under recommended storage conditions. Research indicates that **Faricimab** is stable for up to 37 days when stored in the dark at 4°C in silicone oil-free syringes.[1][2][3][4] During this period, no significant changes in protein concentration, integrity, aggregation, or thermal stability have been observed.[1][2][3] Furthermore, the bi-specific binding properties of **Faricimab** to Vascular Endothelial Growth Factor A (VEGF-A) and Angiopoietin-2 (Ang-2) are maintained throughout this storage period.[1][2][3]

### Troubleshooting & Optimization





Q2: My **Faricimab** solution in a prefilled syringe appears to have particles. What could be the cause and what should I do?

A2: The presence of visible or subvisible particles can be a concern. The primary causes are often related to the syringe itself or handling procedures.

- Silicone Oil Droplets: Many glass syringes are lubricated with silicone oil to ensure smooth
  plunger movement. This silicone oil can leach into the drug solution, appearing as droplets or
  particles.[5][6] Studies have shown that even with proper handling, silicone oil microdroplets
  can be present in solutions from siliconized syringes.
- Protein Aggregates: While **Faricimab** has shown high stability, improper handling such as vigorous shaking, exposure to extreme temperatures, or interaction with silicone oil can potentially lead to protein aggregation.[6][7][8]
- Other Contaminants: Contamination can also be introduced from the environment during the transfer process from vial to syringe if not performed under strict aseptic conditions.

#### Troubleshooting Steps:

- Visual Inspection: Before use, always visually inspect the solution for any particulate matter or discoloration. The solution should be clear to opalescent and colorless to brownish-yellow.
   [9] Do not use if particles are observed.
- Review Handling Procedures: Ensure that proper aseptic techniques are followed during the preparation of the prefilled syringes. Avoid vigorous shaking or agitation of the syringes.
- Consider Syringe Type: If particle formation is a recurring issue, consider using silicone oilfree syringes, which have been shown to reduce the incidence of silicone-based particulate matter.[1][10]

Q3: How does the type of prefilled syringe affect Faricimab stability?

A3: The material and lubrication of the prefilled syringe can impact the stability and purity of the **Faricimab** solution.



- Silicone Oil-Free Syringes: Studies using silicone oil-free syringes, such as the Zero
  Residual™ 0.2-mL syringe, have shown that Faricimab maintains its chemical and physical
  stability for up to 37 days at 4°C.[1][2][3] These syringes minimize the risk of silicone oil
  contamination.
- Siliconized Glass Syringes: While **Faricimab**'s chemical stability is generally maintained in siliconized syringes, there is a higher likelihood of introducing silicone oil microdroplets into the solution.[10] This can lead to the formation of visible and subvisible particles.
- Polymer-Based Syringes: Polymer-based syringes can be an alternative to glass syringes and are often available without silicone oil lubrication, which can enhance the physical stability of protein therapeutics by reducing interactions that may lead to aggregation.[11]

Q4: What are the best practices for handling and storing **Faricimab** in prefilled syringes to ensure stability?

A4: To maintain the stability and sterility of **Faricimab** in prefilled syringes, adhere to the following best practices:

- Aseptic Technique: All transfers from vials to syringes should be performed under strict aseptic conditions to prevent microbial contamination.
- Proper Storage: Store prefilled syringes in the dark at 2°C to 8°C (36°F to 46°F).[12][13] Do not freeze.
- Avoid Agitation: Minimize shaking and agitation of the syringes to prevent protein aggregation and the shedding of silicone oil droplets.[7][8]
- Visual Inspection: Always conduct a thorough visual inspection for particles and discoloration before administration.[9]
- Use Appropriate Components: When compounding, use filter needles as recommended to minimize the introduction of particulate matter.

### Data on Faricimab Stability in Prefilled Syringes



### Troubleshooting & Optimization

Check Availability & Pricing

The following tables summarize the key findings from stability studies of **Faricimab** in prefilled syringes.

Table 1: Summary of Faricimab Stability in Silicone Oil-Free Prefilled Syringes



| Parameter                                 | Storage<br>Condition | Duration      | Result                                                                                              | Citations |
|-------------------------------------------|----------------------|---------------|-----------------------------------------------------------------------------------------------------|-----------|
| Concentration                             | 4°C, dark            | Up to 37 days | Minor and inconsistent variations, not considered significant.                                      | [1][4]    |
| Protein Integrity<br>(SDS-PAGE)           | 4°C, dark            | Up to 37 days | No signs of degradation products or aggregation. Faricimab migrated at its expected molecular mass. | [1][2][3] |
| Aggregation<br>(SEC)                      | 4°C, dark            | Up to 37 days | Elution profiles were identical to the control, with no evidence of increased aggregation.          | [1][2][3] |
| Thermal Stability<br>(nanoDSF)            | 4°C, dark            | Up to 37 days | Slight, inconsistent variations in melting temperature (Tm) without a clear trend over time.        | [1]       |
| Binding to<br>VEGF-A and<br>Ang-2 (ELISA) | 4°C, dark            | Up to 37 days | No significant differences in binding affinity compared to the control.                             | [1][2][3] |



Table 2: Comparison of Faricimab Stability in Different Syringe Types

| Syringe Type                                 | Key Findings                                                                                                                            | Potential Issues                                                | Citations |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Silicone Oil-Free<br>Polypropylene           | High chemical and physical stability for up to 37 days. No significant aggregation or degradation.                                      | None reported in the studies.                                   | [1][2][3] |
| Silicone Oil-<br>Containing<br>Polypropylene | Chemical stability maintained for up to 28 days. No significant differences in binding affinity compared to silicone oil-free syringes. | Potential for silicone oil microdroplet contamination.          | [10]      |
| Baked-on Silicone<br>Glass Syringes          | Lower particulate formation compared to syringes with sprayedon silicone.                                                               | Still contains silicone and may introduce subvisible particles. | [14]      |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to assess the stability of **Faricimab**.

## Size-Exclusion Chromatography (SEC) for Aggregate Analysis

- Objective: To detect and quantify soluble high molecular weight species (aggregates) and low molecular weight fragments.
- Methodology:
  - An HPLC system equipped with a UV detector is used.



- A size-exclusion column suitable for the molecular weight range of monoclonal antibodies (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
- A defined amount of the Faricimab sample is injected onto the column.
- The protein is separated based on its hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
- The elution profile is monitored by UV absorbance at 280 nm.
- The percentage of monomer, aggregates, and fragments is calculated from the peak areas in the chromatogram.

## Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

- Objective: To assess protein integrity and detect fragmentation or aggregation under denaturing conditions.
- Methodology:
  - Faricimab samples are prepared in loading buffer with and without a reducing agent (e.g., dithiothreitol or β-mercaptoethanol) to analyze non-reduced and reduced forms, respectively.
  - Samples are heated to denature the protein.
  - The samples and a molecular weight marker are loaded onto a polyacrylamide gel.
  - An electric field is applied to separate the proteins based on their molecular weight.
  - The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
  - The band patterns are compared to a reference standard to identify any degradation products or high molecular weight aggregates.



# Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

- Objective: To determine the binding affinity of Faricimab to its targets, VEGF-A and Ang-2.
- Methodology:
  - A 96-well microplate is coated with either recombinant human VEGF-A or Ang-2.
  - The plate is blocked to prevent non-specific binding.
  - Serial dilutions of the Faricimab samples and a reference standard are added to the wells and incubated.
  - The plate is washed to remove unbound antibody.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the Fc region of Faricimab is added.
  - After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.
  - The absorbance is measured using a plate reader, and the binding curves are analyzed to determine the relative binding affinity.

### **Visualizations**

### **Faricimab Stability Troubleshooting Workflow**





Click to download full resolution via product page

Caption: Troubleshooting workflow for visual inspection of Faricimab prefilled syringes.

### **Faricimab Dual Signaling Pathway Inhibition**





Click to download full resolution via product page

Caption: Dual inhibitory mechanism of **Faricimab** on VEGF-A and Ang-2 signaling pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmaceutical compounding and storage of faricimab in a syringe for intravitreal injection do not impair stability and bi-specific binding properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical compounding and storage of faricimab in a syringe for intravitreal injection do not impair stability and bi-specific binding properties PubMed [pubmed.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical compounding and storage of faricimab in a syringe for intravitreal injection do not impair stability and bi-specific binding properties: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Rotation and Agitation of Protein Solutions in Prefilled Syringes [westpharma.com]
- 8. Protein aggregation and particle formation in prefilled glass syringes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vabysmo-hcp.com [vabysmo-hcp.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of syringe material and silicone oil lubrication on the stability of pharmaceutical proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medically.roche.com [medically.roche.com]
- 13. researchgate.net [researchgate.net]
- 14. Human Factors Studies to Assess the Usability of the Faricimab Prefilled Syringe PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Faricimab Stability in Prefilled Syringes: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580027#troubleshooting-faricimab-stability-in-prefilled-syringes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com